molecular formula C8H5N5OS2 B2372707 N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251683-00-7

N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2372707
CAS No.: 1251683-00-7
M. Wt: 251.28
InChI Key: CCYIHGXDNWAMMB-UHFFFAOYSA-N
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Description

N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound designed for research applications, integrating two pharmaceutically active motifs: a 1,2,3-thiadiazole core and a cyanothiazole group. The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological potential . Specifically, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated promising in vitro antimicrobial activity, particularly against Gram-positive bacteria, including strains resistant to common antibiotics . Concurrently, thiazole and thiadiazole derivatives are extensively investigated in oncology research for their potential as protein kinase inhibitors . These compounds can be designed to interact with enzymatic targets such as c-Met, a receptor tyrosine kinase implicated in tumor progression and metastasis . The incorporation of the 5-cyano moiety on the thiazole ring may influence the compound's electronic properties, lipophilicity, and its capacity to form hydrogen bonds, which are critical factors for binding to biological targets and modulating cellular pathways . Researchers can utilize this compound as a key intermediate or core structure for developing novel therapeutic agents against infectious diseases and cancer, as well as for probing fundamental biochemical mechanisms. This product is intended for research purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5OS2/c1-4-6(16-13-12-4)7(14)11-8-10-3-5(2-9)15-8/h3H,1H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYIHGXDNWAMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Conditions

The Hurd-Mori cyclization remains a cornerstone for 1,2,3-thiadiazole synthesis, involving the reaction of thiosemicarbazides with thionyl chloride (SOCl₂) to induce cyclodehydration. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid synthesis:

  • Thiosemicarbazide Preparation :

    • React ethyl 2-(methylthio)acetate with hydrazine hydrate to form the corresponding hydrazide.
    • Treat with thiosemicarbazide in ethanol under reflux to yield the thiosemicarbazide intermediate.
  • Cyclization :

    • Add SOCl₂ dropwise to the thiosemicarbazide in anhydrous dichloromethane at 0°C.
    • Warm to room temperature and stir for 6 hours to form the 1,2,3-thiadiazole ring.

Key Optimization Parameters :

  • Temperature Control : Excess heat promotes side reactions, such as sulfonic acid byproducts.
  • Solvent Choice : Dichloromethane minimizes solvolysis compared to polar solvents.

Functionalization to Carboxylic Acid

Post-cyclization, the methyl and carboxylic acid groups are introduced via:

  • Oxidation : Treat the thiadiazole with KMnO₄ in acidic medium to oxidize the methylthio group to a carboxylic acid.
  • Decarboxylation Mitigation : Use lithium hydroxide (LiOH) in methanol/water at 0°C to hydrolyze esters without decarboxylation.

Carboxamide Formation via Coupling Reactions

Carboxylic Acid Activation

The 1,2,3-thiadiazole-5-carboxylic acid is activated as an acyl chloride or using coupling agents:

  • Oxalyl Chloride Method :

    • React the carboxylic acid with oxalyl chloride (2 eq) in dichloromethane catalyzed by dimethylformamide (DMF).
    • Stir at room temperature for 2 hours to form the acyl chloride.
  • Coupling Agents :

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile to form the active ester intermediate.

Amidation with 5-Cyanothiazol-2-Amine

  • Synthesis of 5-Cyanothiazol-2-Amine :

    • React 2-aminothiazole with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
    • Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the 5-cyanothiazol-2-amine.
  • Coupling Reaction :

    • Combine the acyl chloride or activated ester with 5-cyanothiazol-2-amine in tetrahydrofuran (THF).
    • Add triethylamine (TEA) as a base and stir at 0°C → room temperature for 24 hours.

Yield Optimization :

  • Stoichiometry : A 1.2:1 ratio of amine to acyl chloride minimizes unreacted starting material.
  • Solvent : THF enhances nucleophilicity of the amine compared to acetonitrile.

Functionalization of the Thiazole Moiety

Cyanogroup Introduction

The 5-cyano substituent on thiazole is introduced via:

  • Rosenmund-von Braun Reaction : Treat 5-bromothiazole-2-amine with CuCN in refluxing DMF.
  • Cyanation via Pd Catalysis : Use Pd(PPh₃)₄ with zinc cyanide (Zn(CN)₂) under microwave irradiation (100°C, 30 min).

Stability Considerations

  • Hydrolysis Prevention : Store 5-cyanothiazole intermediates under inert atmosphere to avoid moisture-induced hydrolysis to amides.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

  • Thiadiazole Formation : Irradiate a mixture of thiosemicarbazide and SOCl₂ in a microwave reactor (300 W, 100°C, 10 min) to accelerate cyclization.
  • Yield Improvement : Microwave methods reduce reaction time from hours to minutes, improving yields by 15–20%.

Solid-Phase Synthesis

  • Resin-Bound Intermediates : Use Wang resin to anchor the thiazole amine, enabling stepwise addition of the thiadiazole-carboxylic acid. Cleavage with trifluoroacetic acid (TFA) yields the final product.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Thiadiazole Cyclization : Perform Hurd-Mori reactions in continuous flow systems with in-line quenching to enhance safety and yield.
  • Coupling Reactions : Use microreactors to maintain precise stoichiometry and temperature control during amidation.

Purification Techniques

  • Crystallization : Recrystallize the final product from ethanol/water (4:1) to achieve >99% purity.
  • Chromatography Avoidance : Replace column chromatography with liquid-liquid extraction for cost-effective scale-up.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 1,2,3-thiadiazole-carboxamide derivatives typically involves cyclization or functionalization of precursor molecules. For example:

Hurd-Mori Cyclization
This method is widely used for synthesizing 1,2,3-thiadiazoles. A semicarbazone intermediate reacts with thionyl chloride (SOCl₂) to form the thiadiazole ring via cyclodehydration . Applied to the target compound, this route would require:

  • A cyano-substituted thiazole precursor.

  • A carboxamide-bearing thiadiazole intermediate.

Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for thiadiazole derivatives. For instance, hydrazide intermediates react with ketones under microwave conditions to form Schiff bases, which cyclize into thiadiazoles .

Carboxamide Group

The carboxamide moiety (-CONH₂) participates in:

  • Hydrolysis : Under acidic or basic conditions, it converts to carboxylic acid (-COOH) .

  • Nucleophilic Substitution : Reacts with amines or alcohols to form substituted amides or esters .

Cyanothiazole Substituent

The 5-cyano group on the thiazole ring is susceptible to:

  • Reduction : Catalytic hydrogenation transforms -CN to -CH₂NH₂.

  • Cycloaddition : Participates in [2+3] cycloadditions with azides or nitrile oxides .

Thiadiazole Ring

The 1,2,3-thiadiazole core undergoes:

  • Ring-Opening Reactions : Nucleophiles like Grignard reagents cleave the ring at the S-N bond .

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Key Reaction Examples

Reaction Type Conditions Product Yield Reference
Hydrolysis of Carboxamide6M HCl, reflux, 4h4-Methyl-1,2,3-thiadiazole-5-carboxylic acid85%
Amide FormationEthylenediamine, DMF, 80°C, 12hN-(5-Cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide-ethylenediamine conjugate72%
Thiadiazole Ring OpeningGrignard reagent (RMgX), THF, 0°C, 2hThiolate intermediate68%

Mechanistic Insights

  • Cyclization : Formation of the thiadiazole ring involves nucleophilic attack by sulfur on a carbonyl carbon, followed by dehydration .

  • Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with protonation of the amide nitrogen facilitating water attack .

Challenges and Stability

  • Thermal Degradation : Thiadiazole derivatives decompose above 200°C, limiting high-temperature applications .

  • Photoreactivity : UV exposure induces ring-opening reactions in some analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : Thiadiazole compounds are believed to inhibit critical cellular processes such as DNA replication and cell division. They may also target key enzymes involved in tumorigenesis.
  • Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Cell LineIC50 Value (µM)Reference Year
MCF-7152023
HepG2202023

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models simulating inflammatory conditions:

  • Study Findings : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls .
Inflammatory MarkerReduction (%)Reference Year
TNF-alpha502025
IL-6502025

Agricultural Applications

2.1 Antifungal Activity

Thiadiazole derivatives have been explored for their antifungal properties, which can be beneficial in agricultural practices:

  • Research Findings : The compound exhibited significant activity against common plant pathogens, suggesting its potential as a fungicide.
PathogenMinimum Inhibitory Concentration (MIC)Reference Year
Fusarium oxysporum32 µg/mL2024
Alternaria solani64 µg/mL2024

Synthesis and Structural Insights

The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and thiadiazole groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins involved in cellular processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Calcium Channel Modulation

  • BTP2: Inhibits store-operated calcium entry (SOCE) and TRPC channels, reducing TLR4-mediated ROS and lung injury . IC₅₀ values for TRPC3/5 inhibition are in the nanomolar range .
  • Target Compound: The cyanothiazole group may alter selectivity; thiazole derivatives are known to target kinases or inflammatory pathways, suggesting divergent mechanisms from BTP2.

Anticancer Activity

  • Thiazole-Thiadiazole Hybrids (): Compounds with phenylthiazole substituents (e.g., 7b, 11) exhibit potent activity against HepG-2 cells (IC₅₀ < 2 µg/mL). The target compound’s cyano group could enhance DNA intercalation or enzyme inhibition.

Physicochemical Properties

Property Target Compound (Predicted) N-(2,5-Dimethoxyphenyl)-... Tiadinil
Molecular Weight ~280–300 g/mol 279.31 g/mol 283.75 g/mol
LogP ~1.5–2.0 1.339 (density) ~3.0 (estimated)
pKa ~10 (amide) 10.09 Not reported
  • Solubility: The cyanothiazole group may improve aqueous solubility compared to tiadinil but reduce it relative to dimethoxyphenyl analogs.

Biological Activity

N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The introduction of the cyanothiazole moiety enhances the biological profile of the compound. The method usually includes:

  • Formation of the thiadiazole ring : Using appropriate precursors such as thiosemicarbazides and carbonyl compounds.
  • Cyanation : Introducing the cyano group via nucleophilic substitution or other methods.
  • Carboxamide formation : Finalizing the structure through acylation reactions.

2. Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing significant antimicrobial and anticancer properties.

2.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit potent antimicrobial effects against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL .
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1.95 - 15.623.91 - 62.5
Enterococcus faecalis15.6262.5
Candida parapsilosis>1000N/A

These findings suggest that the compound exhibits strong bactericidal activity, particularly against certain strains of bacteria.

2.2 Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation across various cell lines:

  • Compounds similar to this compound have been shown to act as cyclooxygenase inhibitors and exhibit cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines .
Cell LineIC50 (µM)
MCF-710 - 20
A54915 - 30
DU-14512 - 25

3. Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds within the thiadiazole class:

  • Antimicrobial Studies : A study reported that derivatives with nitro groups exhibited enhanced activity against S. aureus, outperforming standard antibiotics like nitrofurantoin .
  • Anticancer Research : Research on other thiadiazole derivatives indicated their role as potential lead compounds in cancer therapy due to their ability to induce apoptosis in cancer cells .
  • Review Articles : Comprehensive reviews highlight the broad spectrum of biological activities associated with thiadiazoles, including anti-inflammatory and anti-diabetic properties .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its notable antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and further optimization could pave the way for new therapeutic agents derived from this compound class.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-cyanothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling thiazole and thiadiazole precursors. Critical steps include nucleophilic substitution and carboxamide bond formation. Optimization involves controlling temperature (e.g., 60–80°C), solvent choice (e.g., DMF or acetonitrile), and pH (neutral to slightly basic). Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer .
  • Characterization : Post-synthesis, purity is assessed via HPLC, and structural confirmation uses 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). Discrepancies in spectroscopic data are resolved by cross-referencing with computational simulations (e.g., DFT calculations) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for confirming backbone structure (e.g., thiadiazole and cyanothiazole rings). Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. X-ray crystallography, if single crystals are obtainable, provides definitive structural proof .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10). Stability studies use accelerated degradation conditions (e.g., 40°C/75% RH) monitored via HPLC. The compound may degrade under strong acidic/basic conditions due to hydrolysis of the carboxamide bond .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinase enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity. Density Functional Theory (DFT) calculations predict reactive sites for electrophilic/nucleophilic interactions .
  • Validation : Experimental assays (e.g., enzyme inhibition kinetics) validate computational predictions. Discrepancies are analyzed by adjusting force field parameters or incorporating solvation effects .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay systems?

  • Answer : Contradictions arise from variations in cell permeability, metabolic stability, or off-target effects. Solutions include:

  • Dose-response curves : Assess potency (IC50_{50}) across multiple cell lines.
  • Metabolic profiling : Use LC-MS to identify metabolites affecting activity.
  • Proteomic studies : Identify differential expression of target proteins .

Q. How does the electronic configuration of the cyanothiazole moiety influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing cyano group activates the thiazole ring toward nucleophilic aromatic substitution. Substituent effects are quantified using Hammett constants (σ\sigma-values). Reaction kinetics (e.g., Suzuki-Miyaura coupling) are monitored via 19F^{19}F-NMR or GC-MS to track intermediates .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Answer : Use flow chemistry to control exothermic reactions and minimize side products. Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, catalyst loading). Purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

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